molecular formula C17H11NO4 B188050 Naphthalen-1-yl 3-nitrobenzoate CAS No. 5221-75-0

Naphthalen-1-yl 3-nitrobenzoate

Cat. No. B188050
CAS RN: 5221-75-0
M. Wt: 293.27 g/mol
InChI Key: HCOVQZMTFULNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-1-yl 3-nitrobenzoate, also known as NNB, is a chemical compound that has gained significant attention in the field of scientific research due to its versatile properties and potential applications. NNB is a yellow crystalline powder that is commonly used as a reagent in organic synthesis, and its unique chemical structure makes it an ideal candidate for various biochemical and physiological studies. In

Mechanism Of Action

Naphthalen-1-yl 3-nitrobenzoate has been shown to interact with various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the activity of these enzymes, which can have implications for various physiological processes. Naphthalen-1-yl 3-nitrobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Naphthalen-1-yl 3-nitrobenzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Naphthalen-1-yl 3-nitrobenzoate has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, which can have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its versatility and ease of synthesis. Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods and can be used as a reagent in various organic synthesis reactions. Another advantage is its unique chemical structure, which makes it an ideal candidate for studying various biochemical and physiological processes. However, one limitation of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its potential toxicity, which can have implications for its use in vivo. Therefore, it is important to use appropriate safety measures and conduct thorough toxicity studies before using Naphthalen-1-yl 3-nitrobenzoate in vivo.

Future Directions

There are various future directions for the study of Naphthalen-1-yl 3-nitrobenzoate, including its potential use in photodynamic therapy and its role in the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of Naphthalen-1-yl 3-nitrobenzoate and its potential interactions with various enzymes and proteins. Furthermore, studies are needed to explore the potential toxicity of Naphthalen-1-yl 3-nitrobenzoate and its implications for its use in vivo. Overall, Naphthalen-1-yl 3-nitrobenzoate has significant potential for various scientific research applications and warrants further investigation.

Synthesis Methods

Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods, including the reaction of 1-naphthol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. Another common method involves the reaction of 1-naphthol with 3-nitrobenzoyl bromide in the presence of a base such as triethylamine. The yield of Naphthalen-1-yl 3-nitrobenzoate can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

Naphthalen-1-yl 3-nitrobenzoate has been widely used as a reagent in organic synthesis, specifically in the preparation of various compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. In addition, Naphthalen-1-yl 3-nitrobenzoate has been used as a fluorescent probe for detecting the presence of metal ions, such as copper and zinc. Naphthalen-1-yl 3-nitrobenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.

properties

CAS RN

5221-75-0

Product Name

Naphthalen-1-yl 3-nitrobenzoate

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

naphthalen-1-yl 3-nitrobenzoate

InChI

InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

HCOVQZMTFULNHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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